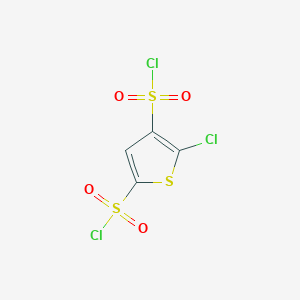

5-氯噻吩-2,4-二磺酰二氯

描述

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles often involves reactions with sulfonyl chlorides or through metalation reactions. For example, a novel synthesis approach for preparing five-membered heterocycles containing the sulfonyl group involves dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides, yielding good yields of products like 2,3-dihydro-1-benzothiophene 1,1-dioxides and other derivatives (Cabiddu et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of sulfur-containing compounds, including those related to 5-Chlorothiophene-2,4-disulfonyl dichloride, often utilizes techniques like X-ray crystallography. This has been demonstrated in studies where the crystal structure of tetrazole derivatives has been determined, providing insights into their molecular conformation, crystal packing, and intermolecular interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

5-Chlorothiophene-2,4-disulfonyl dichloride is expected to participate in various chemical reactions due to its reactive chlorosulfonyl groups. These groups are highly electrophilic, making them suitable for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids, respectively. Studies on related sulfone-substituted thiophene chromophores have highlighted their potential in synthesizing materials with desirable electronic and optical properties (Chou et al., 1996).

Physical Properties Analysis

The physical properties of 5-Chlorothiophene-2,4-disulfonyl dichloride, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data on this compound might not be readily available, related polysulfonamides have been studied for their moisture absorption, solubility in various solvents, and thermal stability, indicating the importance of these properties in the application of sulfur-containing polymers (Yi et al., 1988).

Chemical Properties Analysis

The chemical properties of 5-Chlorothiophene-2,4-disulfonyl dichloride are characterized by its reactivity towards nucleophiles, ability to undergo further functionalization, and its role as an intermediate in organic synthesis. The reactivity of similar chlorinated thiophenes with chlorosulfonic acid, leading to various sulfonamides, showcases the versatility of sulfur-containing compounds in synthesizing a wide range of chemically and biologically active molecules (Rozentsveig et al., 2007).

科学研究应用

合成和聚合物研究

一项专注于含有噻吩键的聚磺酰胺(包括 2,4-二氯磺酰噻吩 (DCST))的合成和性质的研究表明,这些聚磺酰胺表现出良好的热稳定性和高吸湿性。本研究中合成的聚合物被发现可溶于多种溶剂,并在氮气高温条件下表现出显着的重量保持率的热稳定性,这表明在材料科学中具有潜在应用 (Yi 等人,1988)。

杂环化合物化学

在杂环化合物化学领域,开发了一种使用涉及 2-氯噻吩的反应来合成芳基 2-噻吩基硫化物和砜的方法,从而产生了以前未知的化合物。这种方法为探索新的化学结构和在各种化学工业中的潜在应用提供了基础 (Voronkov 等人,1975)。

光物理和光化学性质

一项关于新型酞菁衍生物的合成和表征的研究包括对这些化合物的物理和光化学性质的研究。这项研究为这些材料在光动力疗法 (PDT) 等领域的潜在应用提供了见解 (Demirbaş 等人,2017)。

耐高温和耐碱材料

2,5-二氯噻吩与对二氯苯共聚的研究导致了新型热稳定硫芳香族聚合物的开发。这些聚合物显示出改善的熔融性能和溶解性,表明它们在电化学分离器等技术中的潜在应用 (Giuffre 等人,1984)。

燃料电池质子交换膜

一项关于合成用于燃料电池应用的新型局部和密集磺化的聚(醚砜)的研究强调了这些材料在高效质子传导中的潜力。这些聚合物形成的独特相分离结构有利于在广泛的湿度水平下进行质子传导,展示了它们在燃料电池中的适用性 (Matsumoto 等人,2009)。

安全和危害

作用机制

Pharmacokinetics

. These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

. Such factors could include pH, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound exerts its action.

属性

IUPAC Name |

5-chlorothiophene-2,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCGJSYXGSFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325573 | |

| Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86806-70-4 | |

| Record name | NSC511710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

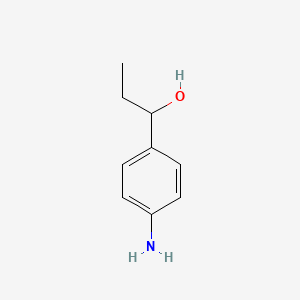

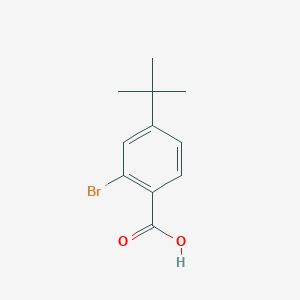

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

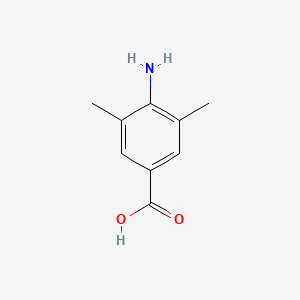

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

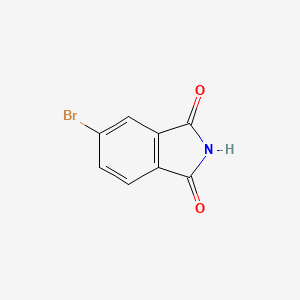

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)

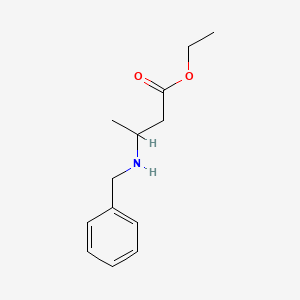

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)